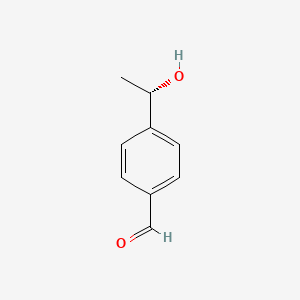

(S)-4-(1-Hydroxyethyl)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

212696-86-1 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4-[(1S)-1-hydroxyethyl]benzaldehyde |

InChI |

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m0/s1 |

InChI Key |

KPQCYFPPETYXOG-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 4 1 Hydroxyethyl Benzaldehyde

Enantioselective Synthesis Routes to (S)-4-(1-Hydroxyethyl)benzaldehyde

The creation of the chiral center in this compound is the critical step in its synthesis. Various enantioselective methods have been developed to achieve this with high fidelity.

Biocatalytic Approaches and Enzyme Engineering for Chiral Alcohol Formation

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to the high selectivity and mild reaction conditions offered by enzymes. nih.gov Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), in particular, are widely used for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. mdpi.com The synthesis of this compound via this method typically involves the reduction of 4-acetylbenzaldehyde (B1276866).

The success of this approach hinges on the selection of an appropriate enzyme that exhibits high enantioselectivity for the desired (S)-enantiomer. While some enzymes may naturally favor the formation of the (S)-alcohol, others might produce the (R)-enantiomer. For instance, a superabsorbed alcohol dehydrogenase, has been used for the selective reduction of 4-acetylbenzaldehyde to (R)-1-(4-formylphenyl)ethanol. However, the vast diversity of microbial ADHs and the power of enzyme engineering allow for the identification or creation of biocatalysts with the desired stereoselectivity. mdpi.com Through techniques like directed evolution, enzymes can be tailored to enhance their activity, stability, and enantioselectivity towards specific substrates like 4-acetylbenzaldehyde, ultimately enabling the efficient production of this compound. mdpi.com

Table 1: Examples of Biocatalytic Reduction of Ketones to Chiral Alcohols

| Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Alcohol Dehydrogenase | Aromatic and Aliphatic Ketones | (S)-Secondary Alcohols | High | mdpi.com |

| Ketoreductase | Prochiral Ketones | Chiral Secondary Alcohols | High | nih.gov |

This table illustrates the general capability of biocatalysts in producing chiral alcohols with high enantioselectivity. Specific data for the this compound synthesis would depend on the specific enzyme and optimized conditions.

Asymmetric Catalysis in the Generation of the Stereocenter

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful alternative to biocatalysis for the enantioselective synthesis of this compound. A prominent method in this category is the asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 4-acetylbenzaldehyde. nih.gov This reaction typically employs a chiral catalyst and a hydrogen donor, such as isopropanol (B130326) or formic acid, to achieve the stereoselective reduction of the carbonyl group.

Ruthenium complexes bearing chiral ligands are among the most effective catalysts for the ATH of aromatic ketones. nih.gov By selecting the appropriate chirality of the ligand, the reaction can be directed to produce either the (S) or (R) enantiomer of the alcohol with high enantiomeric excess. For example, a system combining a ruthenium precursor with a chiral diamine ligand can catalyze the transfer hydrogenation of benzaldehyde (B42025) derivatives to yield chiral benzyl (B1604629) alcohols in high enantiomeric excess. nih.gov The choice of the metal, chiral ligand, and reaction conditions are all critical factors in achieving high yield and enantioselectivity.

Table 2: Asymmetric Transfer Hydrogenation of Carbonyl Compounds

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| RuCl(R,R)-TsDPEN | Benzaldehyde-1-d | (R)-benzyl-1-d alcohol | 95-99% | nih.gov |

| RuCl(R,R)-TsDPEN | Benzaldehydes with DCO2D-NEt3 | (S)-deuterated alcohols | 97-99% | nih.gov |

This table demonstrates the high enantioselectivities achievable with asymmetric transfer hydrogenation for producing chiral alcohols. The specific outcome for this compound would depend on the chosen catalyst and reaction conditions.

Chiral Auxiliary-Mediated Synthesis Strategies

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the starting material, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a possible strategy would involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective reaction to introduce the hydroxyl group, and subsequent removal of the auxiliary. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org For instance, an acyl derivative of an oxazolidinone could be subjected to a diastereoselective reduction of the ketone. The steric hindrance imposed by the auxiliary would favor the approach of the reducing agent from one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would then afford the desired (S)-alcohol. The efficiency of this method relies on the high diastereoselectivity of the key step and the ease of attachment and removal of the auxiliary.

Synthesis from Chiral Precursors

Synthesis from the "chiral pool" is a strategy that utilizes readily available and inexpensive enantiomerically pure natural products as starting materials. This approach leverages the existing chirality of the starting material to construct the target molecule, avoiding the need for an asymmetric induction step.

A potential route to this compound from the chiral pool could start from an enantiopure precursor that already contains the required stereocenter or one that can be readily converted to it. For example, a derivative of (S)-lactic acid or (S)-alanine could potentially be transformed through a series of chemical reactions to introduce the 4-formylphenyl group while retaining the stereochemical integrity of the chiral center. The feasibility of such a route depends on the development of a high-yielding and stereochemically conservative reaction sequence.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction pathways. A common chemoenzymatic strategy for obtaining enantiomerically pure compounds is through kinetic resolution. In the case of this compound, a racemic mixture of 4-(1-hydroxyethyl)benzaldehyde (B3331304) can be resolved using a lipase (B570770).

Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. nih.gov By treating the racemic alcohol with an acyl donor in the presence of a suitable lipase (such as Candida antarctica lipase B, CALB), the (R)-enantiomer, for example, could be selectively acylated, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-alcohol. To overcome the 50% theoretical yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. organic-chemistry.org In a DKR, the lipase-catalyzed resolution is combined with a chemical catalyst that continuously racemizes the unreacted enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. organic-chemistry.orgnih.gov

Optimization of Stereoselectivity and Yield in Synthetic Pathways

Achieving high stereoselectivity and yield is paramount in the synthesis of enantiomerically pure compounds like this compound. Optimization of the synthetic pathway involves a careful consideration of various reaction parameters.

In biocatalytic approaches, factors such as the choice of enzyme, pH, temperature, and the use of co-solvents can significantly impact both the activity and selectivity of the biocatalyst. nih.gov Cofactor regeneration is also a critical aspect of many enzymatic reductions using ADHs, and efficient systems for recycling the expensive nicotinamide (B372718) cofactors (NADH or NADPH) are essential for the economic viability of the process. Enzyme engineering can further enhance the performance of biocatalysts, tailoring them for optimal performance under specific process conditions.

Atom Economy and Green Chemistry Considerations in Synthesis

The synthesis of enantiomerically pure compounds like this compound is a critical task in the chemical and pharmaceutical industries. Increasingly, the efficiency and environmental impact of these synthetic routes are scrutinized through the principles of green chemistry. Key among these principles is atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comacs.org This section explores the synthesis of this compound through the lens of atom economy and broader green chemistry metrics.

The most direct and atom-economical approach to synthesizing this compound is the asymmetric reduction of the prochiral ketone, 4-acetylbenzaldehyde. This transformation is fundamentally an addition reaction, where a hydrogen molecule (or its equivalent) is added across the carbonyl bond.

The Reaction: C₉H₈O₂ (4-acetylbenzaldehyde) + H₂ → C₉H₁₀O₂ (this compound)

From a theoretical standpoint, this method is ideal. The concept of atom economy, developed by Barry Trost, provides a framework for evaluating the intrinsic efficiency of a reaction. skpharmteco.com For an addition reaction, all atoms from the reactants are incorporated into the final product, resulting in a 100% theoretical atom economy. acs.orgrsc.org

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In contrast, classical methods for obtaining chiral molecules, such as the resolution of a racemic mixture, are inherently wasteful. researchgate.netrsc.org A classical resolution would involve synthesizing a racemic mixture of 4-(1-hydroxyethyl)benzaldehyde, reacting it with a stoichiometric amount of a chiral resolving agent to form diastereomers, separating these diastereomers, and then liberating the desired enantiomer. This process generates a significant amount of waste from the resolving agent and the undesired enantiomer, which constitutes 50% of the product mixture. Such routes have a very poor atom economy and a high E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. nih.gov

Table 1: Theoretical Atom Economy of Different Synthetic Strategies

While catalytic asymmetric reduction boasts a perfect theoretical atom economy, its practical "greenness" depends on several factors that are better captured by metrics like the E-Factor or Process Mass Intensity (PMI). nih.gov These metrics consider all materials involved in the process, including solvents, catalysts, and reagents used in workup and purification.

Key green chemistry considerations for the catalytic asymmetric reduction of 4-acetylbenzaldehyde include:

Catalyst Type: The choice of catalyst is paramount.

Biocatalysis: The use of ketoreductases (KREDs) is a leading green option. These enzymes operate under mild conditions (room temperature and neutral pH) and often in aqueous media, eliminating the need for volatile organic solvents. They offer exceptionally high enantioselectivity (ee). researchgate.netnih.gov

Homogeneous/Heterogeneous Catalysis: Chiral metal catalysts (e.g., based on Ruthenium or Rhodium) and organocatalysts (like those used in the Corey-Bakshi-Shibata reduction) are highly effective in small quantities (low catalyst loading). wordpress.com This minimizes waste associated with the catalyst itself. The ability to recycle the catalyst further enhances the green credentials of the process.

Solvents and Reaction Conditions: The ideal green process minimizes or eliminates solvent use. Some catalytic systems allow for reactions to be run under solvent-free or highly concentrated conditions, which significantly reduces waste and improves reactor throughput. nih.gov When solvents are necessary, the choice should favor environmentally benign options (e.g., water, ethanol) over hazardous ones.

Energy Consumption: Catalytic processes that operate at ambient temperature and pressure are preferred as they reduce the energy demands and associated environmental footprint of the synthesis.

The following table outlines parameters for hypothetical green synthetic routes to this compound, based on established research findings for similar transformations.

Table 2: Illustrative Green Chemistry Parameters for the Synthesis of this compound

Chemical Reactivity and Mechanistic Investigations of S 4 1 Hydroxyethyl Benzaldehyde

Reactivity of the Aldehyde Moiety in Stereocontrol

The aldehyde group in (S)-4-(1-Hydroxyethyl)benzaldehyde is a primary site for chemical transformations. Its reactivity is influenced by the adjacent aromatic ring and the chiral secondary alcohol, which can play a role in directing the stereochemical outcome of reactions.

Nucleophilic Addition Reactions and Stereochemical Outcomes

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. In the case of this compound, the existing chiral center can influence the stereochemistry of the newly formed stereocenter upon nucleophilic addition.

The addition of a nucleophile to the aldehyde can proceed from either face of the trigonal planar carbonyl group. libretexts.org However, the presence of the chiral (S)-1-hydroxyethyl group can create a diastereomeric preference in the transition state, leading to the preferential formation of one diastereomer over the other. This phenomenon, known as substrate-controlled stereoselectivity, is a cornerstone of asymmetric synthesis.

The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol. libretexts.org The stereochemical outcome is determined by the energetic favorability of the transition states leading to the different diastereomeric products.

Table 1: Nucleophilic Addition to Aldehydes

| Reactant | Nucleophile | Product | Stereochemical Consideration |

|---|---|---|---|

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Diastereomeric diols | The inherent chirality of the starting material can influence the stereochemistry of the newly formed alcohol center. |

| This compound | Cyanide (e.g., HCN) | Diastereomeric cyanohydrins | The approach of the cyanide nucleophile can be directed by the existing chiral center. |

Condensation Reactions and Heterocycle Formation

The aldehyde functionality readily participates in condensation reactions with various nucleophiles, such as amines and activated methylene (B1212753) compounds, to form a wide range of products, including heterocycles. These reactions often proceed through the initial formation of an imine or an enolate, which then undergoes further transformations.

For instance, reaction with primary amines yields imines, which can be valuable intermediates for further synthetic manipulations. Condensation with compounds containing an active methylene group, such as malonic acid derivatives, in the presence of a base can lead to the formation of α,β-unsaturated compounds via the Knoevenagel condensation. These products can subsequently undergo intramolecular reactions to form heterocyclic systems. The electron-donating nature of the aromatic ring can influence the reactivity of the aldehyde in these condensation reactions. reddit.com

Transformations Involving the Chiral Secondary Alcohol Group

The chiral secondary alcohol in this compound is another key functional group that can be chemically modified.

Oxidation and Reduction Reactions

The secondary alcohol can be oxidized to the corresponding ketone, 4-acetylbenzaldehyde (B1276866), using a variety of oxidizing agents. Common reagents for this transformation include chromic acid derivatives (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions. This transformation is useful for creating a prochiral ketone, which can then be subjected to stereoselective reduction to generate either enantiomer of the alcohol, providing access to the (R)-enantiomer of 4-(1-hydroxyethyl)benzaldehyde (B3331304).

Conversely, the aldehyde group can be selectively reduced in the presence of the alcohol. However, simultaneous reduction of both the aldehyde and a ketone that might be formed through oxidation can also be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄) to yield a diol. The enantioselective reduction of ketones is a well-established method for producing chiral alcohols. nih.gov

Esterification and Etherification for Protecting Group Strategies and Derivatization

The hydroxyl group of the secondary alcohol can be esterified or etherified. These reactions are crucial for protecting the alcohol functionality during reactions at other sites of the molecule, such as the aldehyde group or the aromatic ring. organic-chemistry.org

Esterification: The alcohol can be converted to an ester by reacting with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. highfine.com Common ester protecting groups include acetyl (Ac) and benzoyl (Bz). highfine.com These groups can be removed under basic or acidic conditions.

Etherification: The alcohol can also be converted to an ether, such as a benzyl (B1604629) ether (Bn) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). organic-chemistry.orgnih.gov Ether protecting groups are generally more stable than esters and are cleaved under specific conditions, allowing for orthogonal protection strategies. organic-chemistry.org For instance, benzyl ethers can be removed by hydrogenolysis. nih.gov

Table 2: Protecting Group Strategies for the Secondary Alcohol

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| Acetyl (Ac) | Acetic anhydride, pyridine | Basic hydrolysis (e.g., K₂CO₃, MeOH) |

| Benzoyl (Bz) | Benzoyl chloride, pyridine | Basic hydrolysis |

| Benzyl (Bn) | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |

Reactivity of the Aromatic Ring System

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The two substituents, the formyl group (-CHO) and the 1-hydroxyethyl group, influence the regioselectivity and the rate of these reactions.

The formyl group is an electron-withdrawing group and a meta-director. Conversely, the alkyl group (1-hydroxyethyl) is an electron-donating group and an ortho-, para-director. When both groups are present, their directing effects must be considered. msu.edu The interplay of the inductive and resonance effects of these substituents determines the position of electrophilic attack on the benzene (B151609) ring. msu.edu Generally, the activating effect of the alkyl group will direct incoming electrophiles to the positions ortho to it (and meta to the formyl group).

The benzylic position of the 1-hydroxyethyl group also exhibits enhanced reactivity towards certain reactions, such as oxidation under harsh conditions. msu.edu

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the directing effects of its two substituents: the (S)-1-hydroxyethyl group and the aldehyde (formyl) group.

The (S)-1-hydroxyethyl group is generally considered a weakly activating group. The oxygen atom's lone pairs can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This donation is somewhat tempered by the inductive electron-withdrawing effect of the oxygen atom. Nevertheless, as an activating group, it directs incoming electrophiles primarily to the ortho and para positions. youtube.comnih.gov

Conversely, the aldehyde group is a deactivating group. The carbonyl group is strongly electron-withdrawing, both through resonance and induction. This withdrawal of electron density from the aromatic ring makes it less nucleophilic and therefore less reactive towards electrophiles. The deactivating nature of the aldehyde directs incoming electrophiles to the meta position. google.comorgsyn.org

The presence of both an activating, ortho-, para-directing group and a deactivating, meta-directing group on the same aromatic ring leads to a competitive situation. In the case of this compound, the substituents are in a para relationship. The positions ortho to the (S)-1-hydroxyethyl group are also the positions meta to the aldehyde group. This overlap means that electrophilic attack is most likely to occur at the positions labeled C-3 and C-5 (or C-2 and C-6 using IUPAC numbering for the benzaldehyde (B42025) parent), which are ortho to the activating hydroxyethyl (B10761427) group and meta to the deactivating aldehyde group. The activating nature of the hydroxyethyl group is expected to have a more dominant influence on the regioselectivity than the deactivating aldehyde group, thus favoring substitution at these positions. youtube.comnih.gov

| Substituent |

Table 1. Directing Effects of Substituents on the Aromatic Ring of this compound.

Cross-Coupling Reactions and Functionalization

The aldehyde and the aromatic ring of this compound offer multiple sites for functionalization through cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The aldehyde functionality itself can be a challenging partner in cross-coupling reactions due to its reactivity towards organometallic reagents. acs.org However, methods have been developed to functionalize benzaldehydes directly or through the use of transient directing groups. researchgate.netyoutube.com For instance, the aldehyde can be temporarily converted into an imine, which can then direct a transition metal catalyst to functionalize the ortho C-H bonds of the aromatic ring. researchgate.netyoutube.com

More commonly, the aromatic ring can be functionalized if it bears a suitable leaving group, such as a halide or a triflate. While this compound itself does not possess such a group, its derivatives can be readily prepared. For example, bromination of the aromatic ring, guided by the directing effects discussed in the previous section, would install a bromine atom that can then participate in various palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Sonogashira reactions. acs.org

A notable strategy involves the in-situ protection of the aldehyde group, allowing for subsequent cross-coupling reactions. For example, reduction of a related Weinreb amide can form a stable aluminum hemiaminal, which acts as a masked aldehyde. This intermediate is stable enough to allow for cross-coupling reactions with organometallic reagents to introduce new substituents onto the aromatic ring. acs.org Another approach is the nickel-catalyzed deformylative cross-coupling of aldehydes with organoboron reagents, which provides a direct method to replace the aldehyde group with an aryl or other organic moiety. acs.org

| Coupling Reaction |

Table 2. Potential Cross-Coupling Reactions for Functionalized Derivatives of this compound.

Mechanistic Studies of Key Stereoselective Transformations

The chiral center in this compound makes it a valuable model system and building block in asymmetric synthesis. Understanding the mechanisms of the reactions that create or involve this stereocenter is crucial for controlling stereoselectivity.

Transition State Analysis in Chiral Induction

The synthesis of this compound is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 4-acetylbenzaldehyde. The stereochemical outcome of such reductions is determined by the relative energies of the diastereomeric transition states leading to the (S) and (R) enantiomers.

In these reactions, a chiral catalyst, such as a chiral oxazaborolidine or a transition metal complex with a chiral ligand, coordinates to the ketone. The catalyst creates a chiral environment around the carbonyl group, forcing the reducing agent (e.g., a borane (B79455) or a hydride source) to attack from a specific face of the prochiral ketone.

Computational studies, often employing density functional theory (DFT), are instrumental in analyzing the transition state structures. These studies can model the interactions between the substrate, the catalyst, and the reducing agent, providing insights into the origins of stereoselectivity. For example, in the case of chiral ruthenium catalysts used in the synthesis of chiral alcohols, the stereochemical outcome can be rationalized by analyzing the stability of the different possible transition state conformations. researchgate.net The preferred transition state is the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Kinetic Isotope Effects and Reaction Pathway Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. In the context of this compound, KIEs can be used to probe the mechanism of its formation or its subsequent reactions.

For instance, in the asymmetric reduction of 4-acetylbenzaldehyde, a primary kinetic isotope effect would be expected if the transfer of a hydride (or deuteride) from the reducing agent to the carbonyl carbon is the rate-determining step. By comparing the reaction rates using a standard hydride source versus a deuterated one (e.g., NaBH₄ vs. NaBD₄), one can determine if the C-H(D) bond formation is kinetically significant. A kH/kD value significantly greater than 1 would indicate a primary KIE and support a mechanism where hydride transfer is rate-limiting.

Secondary kinetic isotope effects can also provide valuable information. For example, an inverse secondary KIE (kH/kD < 1) has been observed in the protonation of benzaldehyde, which is attributed to a change in the C-O bond order upon protonation. Similar studies on this compound or its precursor could shed light on the nature of the transition state in various transformations.

| Isotope Effect Type |

Table 3. Application of Kinetic Isotope Effects in Studying Reactions of this compound.

Utility of S 4 1 Hydroxyethyl Benzaldehyde As a Versatile Chiral Building Block

Precursor in the Synthesis of Complex Chiral Molecules

The fundamental value of (S)-4-(1-Hydroxyethyl)benzaldehyde lies in its potential as a starting material for the synthesis of more complex chiral molecules. Its stereocenter can be transferred and elaborated upon, making it an attractive intermediate in multi-step synthetic sequences.

In the pharmaceutical industry, the demand for enantiomerically pure compounds is immense, as the different enantiomers of a drug can have vastly different biological activities. Chiral building blocks are essential for the efficient synthesis of these single-enantiomer drugs. Benzaldehyde (B42025) derivatives are common precursors in the synthesis of various pharmaceutical compounds. For instance, substituted benzaldehydes are key starting materials for a range of drugs, including those with applications as selective serotonin (B10506) reuptake inhibitors and inhibitors of enzymes like aldosterone (B195564) synthase.

While specific, large-scale applications of this compound as a drug intermediate are not widely reported in publicly available literature, its structure is emblematic of the type of chiral building block sought after in medicinal chemistry. The hydroxyethyl (B10761427) group can be further functionalized or used to direct subsequent stereoselective reactions, and the benzaldehyde moiety can be converted into a variety of functional groups common in pharmacologically active molecules.

| Generic Structural Class | Potential Synthetic Utility of this compound |

| Chiral Amino Alcohols | The aldehyde can be converted to an amine, and the existing chiral alcohol provides a 1,2-amino alcohol moiety, a common pharmacophore. |

| Chiral Diols | Reduction of the aldehyde would yield a chiral diol, a versatile intermediate for various drug classes. |

| Heterocyclic Compounds | The aldehyde and alcohol can be used in cyclization reactions to form chiral heterocycles, which are prevalent in pharmaceuticals. |

Natural products are a rich source of inspiration for drug discovery, but their complex structures often make them difficult to synthesize. Chiral building blocks can simplify the synthesis of natural products and their analogues. The asymmetric synthesis of natural products often relies on the use of small, enantiopure molecules that can be elaborated into the final target.

The structural motifs present in this compound—a chiral secondary alcohol and an aromatic aldehyde—are found in numerous natural products. Although direct synthetic routes to natural product analogues starting from this specific compound are not extensively detailed in the literature, its potential is clear. It could serve as a key fragment in a convergent synthesis, where different parts of a complex molecule are synthesized separately and then joined together.

Application in Chiral Ligand and Catalyst Development

Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a powerful tool in modern organic synthesis. The development of new chiral ligands that can coordinate to a metal center and create a chiral environment is a major area of research. researchgate.networktribe.com

The bifunctional nature of this compound makes it an interesting candidate for the synthesis of novel chiral ligands. The hydroxyl group can be used as a coordination site or as a point of attachment to a larger scaffold, while the aldehyde can be transformed into other coordinating groups, such as phosphines or amines. The proximity of the chiral center to the potential coordination sites could allow for effective transfer of chirality during a catalytic reaction. For example, chiral diene ligands have proven to be highly effective in asymmetric catalysis. researchgate.net The development of new and more easily accessible chiral dienes is an ongoing effort in the field. researchgate.networktribe.com

| Ligand Type | Potential Synthetic Route from this compound |

| Chiral Phosphine-Alcohol Ligands | The aldehyde could be converted to a phosphine (B1218219) group, resulting in a P,O-type ligand. |

| Chiral Diamine Ligands | Reductive amination of the aldehyde followed by modification of the alcohol could lead to a chiral diamine. |

| Chiral Diene Ligands | The aromatic ring and the two functional groups could potentially be elaborated into a diene structure. researchgate.net |

Contribution to Chiral Material Science Research

Chiral materials are of growing interest due to their unique optical and electronic properties. These materials can interact with circularly polarized light and have potential applications in areas such as displays, sensors, and chiral separations.

Chiral polymers can be synthesized by the polymerization of chiral monomers. These polymers can form helical structures and exhibit chiroptical properties. The development of novel chiral polymers is an active area of research, with applications in areas such as chiral chromatography and asymmetric catalysis. rsc.org

This compound contains a polymerizable group (the aldehyde) and a chiral center, making it a potential monomer for the synthesis of chiral polymers. For example, a novel lysine-bearing vinyl monomer has been synthesized and polymerized to create chiral polymers that were effective in the kinetic resolution of racemic amino acids. rsc.org While the direct polymerization of this compound is not a common example, its structure suggests its potential as a building block for more complex chiral monomers.

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Chiral recognition, where a host molecule selectively binds to one enantiomer of a guest molecule, is a key aspect of supramolecular chemistry. This phenomenon is crucial in many biological processes and has applications in chiral separations and sensing.

The hydroxyl and aldehyde groups of this compound are capable of forming hydrogen bonds, which are important non-covalent interactions in supramolecular assembly. The chirality of the molecule could be used to direct the formation of chiral supramolecular structures or to achieve chiral recognition of other molecules. While specific studies involving this compound in this context are not prominent, the principles of supramolecular chemistry suggest its potential utility in this field.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Analysis

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the analysis of chiral molecules like (S)-4-(1-Hydroxyethyl)benzaldehyde. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance, providing information on its absolute configuration and enantiomeric purity.

Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess (ee) of the sample. A pure sample of this compound would exhibit a characteristic CD spectrum with positive or negative Cotton effects at specific wavelengths corresponding to its electronic transitions. The presence of its (R)-enantiomer would lead to a decrease in the signal intensity, reaching zero for a racemic mixture. While specific experimental CD/ORD data for this compound is not readily found in the literature, computational methods can be employed to predict these spectra. orientjchem.org

Expected Data: A hypothetical CD spectrum for this compound would be expected to show Cotton effects associated with the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic ring. The signs and magnitudes of these effects would be unique to the (S)-configuration.

Table 1: Representative Chiroptical Data for a Chiral Aromatic Alcohol

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| CD | 280 | +5.2 |

| CD | 250 | -3.8 |

| CD | 220 | +10.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, would provide a wealth of structural information.

Stereochemical Assignment: The absolute configuration of the chiral center can often be determined by NMR through the use of chiral derivatizing agents or chiral solvating agents. nih.govresearchgate.net For instance, esterification of the hydroxyl group with a chiral acid like Mosher's acid would produce two diastereomers with distinct NMR signals, allowing for the assignment of the (S)-configuration. While no specific NMR studies employing these methods for this compound have been reported, this remains a standard approach. researchgate.net

Dynamic Studies: Variable-temperature (VT) NMR experiments could be employed to study the conformational dynamics of the molecule, such as the rotation around the C-C bond connecting the aromatic ring and the chiral center. nih.gov Changes in the NMR spectrum with temperature can provide information on the energy barriers between different conformers.

Expected ¹H and ¹³C NMR Data: The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methine proton of the hydroxyethyl (B10761427) group, and the methyl protons. The coupling between the methine and methyl protons would result in a characteristic quartet and doublet, respectively. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the hydroxyethyl group. The chemical shifts of the carbons attached to the chiral center would be particularly sensitive to the stereochemistry.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | 9.9 - 10.1 | Singlet |

| Aromatic-H | 7.5 - 7.9 | Multiplet |

| CH-OH | 4.8 - 5.0 | Quartet |

| CH₃ | 1.4 - 1.6 | Doublet |

| OH | Variable | Singlet (broad) |

Note: These are predicted values based on data for similar compounds. libretexts.orgspectrabase.com Actual values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 192 - 194 |

| Aromatic C (quaternary) | 135 - 150 |

| Aromatic C-H | 125 - 130 |

| C-OH | 68 - 72 |

| CH₃ | 23 - 27 |

Note: These are predicted values based on data for analogous compounds. researchgate.netprimescholars.com

Vibrational Spectroscopy (Infrared, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule. For this compound, these techniques are particularly useful for studying hydrogen bonding and conformational isomers.

Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) allows for the possibility of both intra- and intermolecular hydrogen bonding. In concentrated solutions or the solid state, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl or hydroxyl oxygen of another is expected. This would be observed as a broad absorption band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹. youtube.comkhanacademy.orgquora.comrsc.org In dilute solutions, the intensity of this broad band would decrease, and a sharper "free" O-H stretching band would appear at a higher frequency (around 3600 cm⁻¹).

Conformational Analysis: Different conformers of this compound, arising from rotation around the C-C single bonds, would have slightly different vibrational frequencies. While these differences might be subtle, they can sometimes be resolved in high-resolution spectra or by using advanced techniques like supersonic jet expansion spectroscopy, as has been demonstrated for similar molecules like benzyl (B1604629) alcohol. rsc.orgnih.govresearchgate.netuobabylon.edu.iq

Table 4: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching (hydrogen-bonded) | 3200 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aldehyde) | Stretching | 2720 - 2820 |

| C=O (aldehyde) | Stretching | 1680 - 1700 |

| C=C (aromatic) | Stretching | 1580 - 1600 |

| C-O (alcohol) | Stretching | 1050 - 1150 |

Note: This table provides expected ranges based on general spectroscopic principles and data for related benzaldehydes. spectrabase.commdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration.

Absolute Configuration: For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous determination of the (S)-configuration at the chiral center. acs.orgmdpi.com This is achieved through the analysis of anomalous dispersion effects, which can distinguish between the two enantiomers.

Solid-State Interactions: The crystal structure would also reveal the packing of the molecules in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions govern the physical properties of the solid material. Although no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures suggests that hydrogen bonding involving the hydroxyl and carbonyl groups would be a dominant feature in the crystal lattice.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| Z | 4 |

| Hydrogen Bonds | O-H···O=C |

Note: This data is purely hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Mass Spectrometry for Reaction Monitoring and Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Reaction Monitoring: The synthesis of this compound can be monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). orientjchem.orgnist.gov These methods allow for the separation of reactants, intermediates, and products, with the mass spectrometer providing identification based on their mass-to-charge ratio (m/z). This is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Pathway Elucidation: The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. The electron ionization (EI) mass spectrum of 4-(1-Hydroxyethyl)benzaldehyde (B3331304) shows a molecular ion peak [M]⁺ at m/z 150. nih.gov Key fragmentation pathways for similar benzylic alcohols include the loss of a methyl group to form a stable benzylic cation, and the loss of water. For this compound, characteristic fragments would be expected from the cleavage of the C-C bond adjacent to the hydroxyl group and from the loss of the formyl group or water. libretexts.orgstackexchange.comresearchgate.netchemistrynotmystery.com

Table 6: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 150 | [M]⁺ |

| 135 | [M - CH₃]⁺ |

| 121 | [M - CHO]⁺ |

| 107 | [M - CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: These proposed fragments are based on the NIST mass spectrum of 4-(1-Hydroxyethyl)benzaldehyde and general fragmentation patterns of aromatic aldehydes and benzylic alcohols. nih.govnih.gov

Theoretical and Computational Chemistry Studies of S 4 1 Hydroxyethyl Benzaldehyde

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic characteristics of (S)-4-(1-Hydroxyethyl)benzaldehyde. These computational methods provide insights into the molecule's behavior and reactivity at the atomic level.

Density Functional Theory (DFT) Studies on Conformational Isomers

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 4-hydroxybenzaldehyde, a related compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to determine its optimized molecular geometry, including bond lengths and angles. mdpi.com Such studies have identified the C1 point group symmetry for the optimized structure of 4-hydroxybenzaldehyde. mdpi.com Although specific studies on the conformational isomers of this compound are not detailed in the provided results, DFT is a standard and effective method for analyzing the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. This would typically involve rotating the C-C and C-O bonds of the hydroxyethyl (B10761427) group to find the various energy minima on the potential energy surface.

HOMO-LUMO Analysis and Global Reactivity Descriptors (e.g., Fukui Functions, MEP)

The electronic properties and reactivity of benzaldehyde (B42025) derivatives are significantly informed by the analysis of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests lower stability and higher chemical reactivity. mdpi.com For the related compound 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, indicating significant chemical stability. mdpi.com This analysis helps in understanding the charge transfer that can occur within the molecule. mdpi.com

Global Reactivity Descriptors: These descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Potential (µ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net

For 4-hydroxybenzaldehyde, these parameters have been carefully examined to understand its reactivity profile. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com In the MEP of 4-hydroxybenzaldehyde, electron-rich regions (negative potential), susceptible to electrophilic attack, are typically located around the oxygen atoms of the carbonyl group. mdpi.com Conversely, electron-poor regions (positive potential), which are sites for nucleophilic attack, are found around the hydrogen atoms, particularly the hydroxyl group's hydrogen. mdpi.com

Table 1: Calculated Reactivity Descriptors for 4-Hydroxybenzaldehyde This table is illustrative and based on data for the related compound 4-hydroxybenzaldehyde.

| Parameter | Value | Reference |

| HOMO Energy | [Value not specified in search results] | mdpi.comresearchgate.net |

| LUMO Energy | [Value not specified in search results] | mdpi.comresearchgate.net |

| HOMO-LUMO Energy Gap | ~5.01 eV | mdpi.com |

| Chemical Potential (µ) | [Value not specified in search results] | mdpi.com |

| Chemical Hardness (η) | [Value not specified in search results] | mdpi.com |

| Electrophilicity Index (ω) | [Value not specified in search results] | researchgate.net |

Note: Specific numerical values for all descriptors for this compound require dedicated computational studies.

Computational Modeling of Stereoselective Reaction Mechanisms

Computational modeling is instrumental in understanding the mechanisms of stereoselective reactions involving chiral molecules like this compound.

Transition State Characterization and Energy Barrier Calculations

Understanding the stereochemical outcome of a reaction requires the characterization of its transition states. Computational methods can be used to locate the transition state structures and calculate their energies. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the reaction rate. For reactions involving aldehydes, such as the asymmetric aldol (B89426) reaction, identifying the most stable transition state is key to predicting the major product. researchgate.net For example, in the cross-aldol reaction of two different aldehydes, computational studies can help elucidate the reaction pathway and the factors controlling stereoselectivity. researchgate.net

Prediction of Enantioselectivity and Diastereoselectivity

By calculating the energy barriers for the formation of different stereoisomers (enantiomers and diastereomers), computational models can predict the enantioselectivity and diastereoselectivity of a reaction. The stereoisomer formed via the lowest energy transition state will be the major product. This predictive capability is highly valuable in the design of stereoselective syntheses. For instance, in organocatalyzed reactions, the catalyst's role in creating a specific facial selectivity can be modeled to understand how it leads to high enantioselectivity. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Computational analysis of these interactions is crucial for understanding the solid-state properties of a compound.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov For example, in the crystal structure of a related benzohydrazide (B10538) derivative, Hirshfeld analysis revealed that H⋯H, O⋯H, N⋯H, and C⋯H contacts are significant, with N—H⋯O and C—H⋯O hydrogen bonds playing a key role in forming the supramolecular structure. nih.gov

Crystal Structure Prediction: Computational methods can also be used to predict the crystal structure of a molecule. This involves searching for the most stable packing arrangements of the molecules in the solid state. These studies provide insights into polymorphism, where a compound can exist in multiple crystalline forms. For instance, studies on dimethoxybenzaldehyde isomers have revealed the existence of different polymorphs. nih.gov The analysis of intermolecular interactions, such as hydrogen bonding, is fundamental to understanding the packing motifs in the crystal. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

The prediction of spectroscopic parameters for a molecule like this compound is primarily achieved through methods based on Density Functional Theory (DFT). These computational techniques have become indispensable for corroborating experimental findings and for the structural elucidation of complex molecules. ruc.dknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical calculation of ¹H and ¹³C NMR chemical shifts is a powerful tool for assigning resonances and confirming molecular structures. researchgate.netivanmr.com The standard approach involves:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its most stable conformation (lowest energy state). This is typically done using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

Shielding Calculation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov

Chemical Shift Prediction: The final chemical shifts (δ) are determined by referencing the calculated shielding values (σ) to the shielding of a standard reference compound, typically Tetramethylsilane (TMS), using the equation δ = σ(ref) - σ(calc). researchgate.net

For a chiral molecule like this compound, these calculations can be crucial in distinguishing between diastereomers if another chiral center is present or in analyzing its interactions with other chiral molecules. acs.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated to help assign vibrational modes observed in experimental spectra. The process involves:

Frequency Calculation: Following geometry optimization at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a frequency analysis is performed. mdpi.com This calculation provides the vibrational frequencies and their corresponding intensities.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

UV-Vis Spectroscopy: The prediction of electronic transitions that constitute a UV-Vis spectrum is handled by Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netyoutube.comresearchgate.netresearchgate.net For this compound, TD-DFT calculations would identify the key π→π* and n→π* transitions associated with the benzaldehyde chromophore.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

This table is illustrative and shows the type of data that would be generated from DFT and TD-DFT calculations. The values are not based on actual published research for this specific molecule.

| Parameter | Predicted Value | Method |

| ¹³C NMR (δ, ppm) | C=O: ~193; C-OH: ~70; CH₃: ~25; Aromatic: 125-145 | GIAO-DFT (B3LYP) |

| ¹H NMR (δ, ppm) | CHO: ~9.9; CH-OH: ~5.0; CH₃: ~1.5; Aromatic: 7.5-7.9 | GIAO-DFT (B3LYP) |

| IR Frequencies (cm⁻¹) | O-H stretch: ~3400; C=O stretch: ~1700; C-O stretch: ~1100 | DFT (B3LYP) |

| UV-Vis (λmax, nm) | π→π: ~250; n→π: ~320 | TD-DFT (B3LYP/PCM) |

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful means to predict the NLO response of molecules, guiding the synthesis of new materials. researchgate.netnih.govtaylorfrancis.com Chiral molecules are particularly promising candidates for second-order NLO applications due to their inherent lack of centrosymmetry. aip.orgrsc.org

The key NLO property for second-order effects is the first hyperpolarizability (β). Theoretical studies on molecules similar to this compound would involve:

Geometry Optimization: As with spectroscopic predictions, the first step is to obtain a reliable molecular geometry using a method like DFT.

Hyperpolarizability Calculation: Using the optimized structure, the components of the polarizability (α) and the first hyperpolarizability (β) tensors are calculated. frontiersin.orgrsc.org This is often done using the same DFT functional and basis set used for optimization. The total first hyperpolarizability (β_tot) is then derived from these tensor components.

Analysis: The magnitude of β_tot indicates the molecule's potential for second-order NLO activity. The presence of a donor group (the hydroxyethyl group) and an acceptor group (the aldehyde) on the π-conjugated benzene (B151609) ring suggests that this compound could exhibit NLO properties. Computational studies on other donor-acceptor substituted benzaldehydes have confirmed the effectiveness of this molecular design for enhancing NLO response. researchgate.net

Table 2: Hypothetical Predicted NLO Properties for this compound

This table is illustrative, showing the parameters that would be calculated in a computational NLO study. The values are not from published research on this specific molecule.

| Parameter | Predicted Value (a.u.) | Method |

| Dipole Moment (μ) | ~2-4 D | DFT (B3LYP) |

| Average Polarizability (α) | Value dependent on basis set | DFT (B3LYP) |

| First Hyperpolarizability (β_tot) | Value dependent on basis set | DFT (B3LYP) |

Advanced Analytical Methodologies for Research on S 4 1 Hydroxyethyl Benzaldehyde

Chiral Chromatography for Enantiomeric Excess Determination (HPLC, GC-MS with chiral columns, SFC-MS)

Determining the enantiomeric excess (ee) is fundamental in chiral compound analysis. Chiral chromatography is the cornerstone technique for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for ee determination. uma.es The separation relies on a chiral stationary phase, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, packed into a column. gcms.cz The choice of CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. uma.es While effective, obtaining pure enantiomer standards is often necessary for qualitative identification and quantitative determination. uma.es However, approaches using chiroptical detectors like Circular Dichroism (CD) can sometimes allow for ee analysis without pure standards. uma.es Properly configured integration parameters are essential for achieving high accuracy and reproducibility, as default settings can lead to significant errors. umn.edu

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns: For volatile and thermally stable compounds, chiral GC-MS is a powerful alternative. The methodology involves a capillary column coated with a chiral stationary phase, typically derivatized cyclodextrins. gcms.czlibretexts.org The cyclodextrin (B1172386) cavity's chirality allows it to interact differently with the enantiomers as they pass through the column, resulting in separation. libretexts.org The mass spectrometer detector provides not only quantification but also structural information, confirming the identity of the eluted compounds. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. libretexts.org

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. When coupled with a chiral stationary phase and a mass spectrometer, SFC-MS offers very fast and efficient enantioseparations. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without sacrificing resolution, significantly reducing analysis times compared to HPLC. nih.gov This technique has proven effective for the chiral analysis of a wide range of compounds. nih.gov

Table 1: Comparison of Chiral Chromatography Techniques for Enantiomeric Excess (ee) Determination

| Feature | HPLC with Chiral Column | GC-MS with Chiral Column | SFC-MS with Chiral Column |

|---|---|---|---|

| Principle | Differential interaction with a solid chiral stationary phase in a liquid mobile phase. uma.es | Differential interaction with a liquid chiral stationary phase in a gaseous mobile phase. libretexts.org | Differential interaction with a solid chiral stationary phase in a supercritical fluid mobile phase. nih.gov |

| Typical CSPs | Polysaccharide derivatives (cellulose, amylose), Pirkle-type, proteins, cyclodextrins. | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin). gcms.cz | Similar to HPLC, with polysaccharide-based columns being very common. |

| Analytes | Broad range of compounds, non-volatile compounds. | Volatile and thermally stable compounds. | Broad range, particularly suitable for thermolabile and non-UV active compounds. |

| Advantages | Widely applicable, well-established, robust. umn.edu | High resolution, sensitive detection with MS. libretexts.org | Extremely fast separations, lower organic solvent consumption ("greener" chemistry), suitable for preparative scale. nih.gov |

| Limitations | Longer analysis times, higher solvent consumption. nih.gov | Requires analyte to be volatile and thermally stable, or require derivatization. | Higher initial instrument cost. |

| Detection | UV, Diode Array (DAD), Fluorescence, Circular Dichroism (CD), MS. uma.es | Mass Spectrometry (MS), Flame Ionization Detector (FID). | Mass Spectrometry (MS), UV. |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. For a compound like (S)-4-(1-Hydroxyethyl)benzaldehyde, derivatization can be employed to enhance volatility for GC analysis, improve ionization efficiency for mass spectrometry, or increase the detector response (e.g., UV or fluorescence) for HPLC.

The process involves reacting the analyte with a derivatizing agent to create a new compound (a derivative) with more favorable characteristics. For instance, the hydroxyl group in this compound could be silylated to increase its volatility and thermal stability for GC-MS analysis. For HPLC, a derivatizing agent containing a chromophore or fluorophore could be used to react with the alcohol or aldehyde functional groups, significantly lowering the limit of detection.

In some cases, derivatization is used to introduce a chiral center, which can aid in the separation of enantiomers on a non-chiral column, or to enhance the separation on a chiral column. Benzaldehyde (B42025) itself is used as a derivatizing agent to quantify trace levels of other compounds like hydrazine (B178648) and acetohydrazide by forming stable derivatives that are easily detectable by LC-MS. nih.gov This highlights the principle of using a reactive aldehyde to tag analytes for improved detection. A similar principle could be applied by targeting the hydroxyl group of this compound. This strategy, sometimes called derivatization-enhanced detection strategy (DEDS), is powerful for screening and identifying metabolites. nih.gov

Table 2: Illustrative Derivatization Strategies for Hydroxy-Aldehyde Compounds

| Functional Group Targeted | Derivatizing Agent | Resulting Derivative | Purpose | Analytical Technique |

|---|---|---|---|---|

| Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increase volatility, thermal stability | GC-MS |

| Aldehyde (-CHO) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Pentafluorobenzyl oxime | Introduce an electrophore for sensitive detection | GC-ECD, LC-MS |

| Hydroxyl (-OH) | Dansyl chloride | Dansyl ester | Introduce a fluorophore for sensitive detection | HPLC-Fluorescence |

| Both | Chiral derivatizing agent (e.g., Mosher's acid chloride) | Diastereomeric esters | Separation of enantiomers on an achiral column | HPLC, GC |

On-line Reaction Monitoring Techniques

On-line reaction monitoring provides real-time data on the progress of a chemical synthesis, offering insights into reaction kinetics, the formation of intermediates, and endpoint determination. magritek.com This avoids the delay and potential for sample degradation associated with traditional off-line analysis. For the synthesis of this compound, this is invaluable for maximizing yield and enantioselectivity while minimizing by-product formation.

On-line Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers can be installed directly in a fume hood, allowing for the continuous pumping of a reaction mixture through the spectrometer's flow cell. magritek.combeilstein-journals.org This setup enables the acquisition of NMR spectra at regular intervals (e.g., every 15 seconds) without sample preparation or the need for deuterated solvents. magritek.com By integrating the signals corresponding to the reactant, this compound, and any by-products, their concentrations can be tracked over time. This provides precise kinetic data and a clear indication of when the reaction has reached completion or stalled. magritek.comrsc.org

On-line Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like Raman and IR are also well-suited for on-line monitoring. A probe is inserted directly into the reaction vessel or a flow cell, and spectra are collected continuously. These techniques are sensitive to changes in functional groups. For example, in a reaction to produce this compound, one could monitor the disappearance of a reactant's characteristic vibrational band and the appearance of the product's bands, such as the C-O stretch of the secondary alcohol or the C=O stretch of the benzaldehyde. Raman spectroscopy has been successfully used to monitor various organic reactions in continuous-flow systems, providing conversion data that correlates well with off-line GC analysis. beilstein-journals.org

Table 3: Overview of On-line Reaction Monitoring Techniques

| Technique | Principle | Information Obtained | Advantages | Limitations |

|---|---|---|---|---|

| On-line NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. magritek.com | Structural information, quantitative concentration of all species, reaction kinetics, intermediate identification. magritek.combeilstein-journals.org | Highly specific, quantitative without calibration standards, provides rich structural detail. magritek.com | Lower sensitivity compared to MS, higher capital cost. |

| On-line Raman | Inelastic scattering of monochromatic light, relating to molecular vibrations. beilstein-journals.org | Functional group analysis, concentration changes, polymorphism, reaction endpoint. | Non-destructive, in-situ analysis (via probe), insensitive to water, can be used in aqueous and solvent-based reactions. beilstein-journals.org | Can be affected by fluorescence, weaker signal than IR for some functional groups. |

| On-line FT-IR | Absorption of infrared radiation, corresponding to molecular vibrations. | Functional group analysis, concentration changes, reaction kinetics. | Fast, non-destructive, widely applicable. | Water is a strong IR absorber, which can interfere with analysis in aqueous solutions; probes can be sensitive to corrosive media. |

| On-line MS | Ionization of molecules and separation based on mass-to-charge ratio. rsc.org | Molecular weight of reactants, products, and intermediates; can be used for chiral analysis with specific methods. rsc.org | Extremely high sensitivity and selectivity, fast analysis. | Provides limited structural information on its own, complex matrix can cause ion suppression. |

Future Research Directions and Challenges

Development of Novel and More Efficient Asymmetric Synthetic Routes

The primary route to (S)-4-(1-Hydroxyethyl)benzaldehyde involves the asymmetric reduction of the prochiral ketone, 4-acetylbenzaldehyde (B1276866). While effective methods exist, the pursuit of greater efficiency, selectivity, and sustainability remains a significant challenge.

Future research should focus on:

Advanced Catalytic Systems: There is a need to move beyond traditional stoichiometric reagents towards more sophisticated catalytic approaches. This includes the design of novel organocatalysts and transition-metal catalysts that can operate at very low loadings, exhibit high turnover numbers, and provide near-perfect enantioselectivity. chiralpedia.comnih.gov The development of chiral phosphoric acid catalysts, for instance, has shown promise in the asymmetric reduction of ketones. nih.gov

Biocatalysis: Harnessing the power of enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route. nih.gov Research into discovering new, robust enzymes from diverse microbial sources or engineering existing ones for enhanced stability, broader substrate scope, and tolerance to industrial conditions is crucial. nih.govnih.gov Plant-based biocatalysts, such as those found in carrots or apples, have also demonstrated the ability to reduce prochiral ketones with high enantioselectivity. nih.gov

Continuous Flow Reactors: Integrating these catalytic systems into continuous flow processes can offer significant advantages in terms of scalability, safety, and process control. rsc.org A system using a heterogeneous chemoenzymatic catalyst in a fixed-bed continuous reactor has shown the potential to achieve high conversion and selectivity for producing chiral alcohols. rsc.org

A comparison of potential synthetic strategies highlights the ongoing evolution in this area:

| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Research Challenges |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complexes | High efficiency, mild conditions, non-pressurized equipment. acs.org | Catalyst cost and recovery, substrate scope. |

| Enzymatic Reduction | Alcohol Dehydrogenases (ADHs) | Excellent enantioselectivity (>99% e.e.), green reaction conditions (water). nih.govacs.org | Enzyme stability, cofactor regeneration, substrate concentration limits. nih.gov |

| Organocatalysis | Chiral Secondary Amines, Phosphoric Acids | Metal-free, readily available catalysts, operational simplicity. nih.govmdpi.com | Catalyst loading, reaction times, substrate scope. |

| Chemoenzymatic Deracemization | Zr-Beta zeolite & ADH | Uses racemic alcohol starting material, 100% theoretical atom economy. rsc.org | Process complexity, catalyst compatibility and stability. |

Exploration of Undiscovered Reactivity Patterns and Derivatizations

The bifunctional nature of this compound—possessing both an electrophilic aldehyde and a nucleophilic/chiral secondary alcohol—is a key asset that remains underexplored. The aldehyde group is a gateway for C-H functionalization and various condensation reactions, while the alcohol provides a handle for esterification, etherification, and oxidation. researchgate.netnih.gov

Future avenues for exploration include:

Tandem and Domino Reactions: Designing novel reaction sequences where both the aldehyde and alcohol functionalities participate in a concerted or sequential manner to rapidly build molecular complexity.

Transient Directing Group Strategies: Utilizing the aldehyde to form a temporary imine, which can then direct metal-catalyzed C-H functionalization at the ortho position of the benzene (B151609) ring, offers a powerful method for creating complex substitution patterns. researchgate.net

New Derivatization Pathways: Moving beyond simple functional group transformations to use the molecule as a chiral scaffold. The interaction between the hydroxyl and aldehyde groups can lead to interesting tautomeric forms, such as hemiacetals, which may exhibit unique reactivity. nih.gov

| Functional Group | Potential Reaction Type | Resulting Structure/Application |

| Aldehyde | Iminium Catalysis | Formation of chiral amines, heterocycles. mdpi.com |

| Aldehyde | Hydroacylation | C-C bond formation with alkenes/alkynes. nih.gov |

| Aldehyde | Organocatalytic Amidation | Synthesis of activated amides. acs.org |

| Alcohol | Mitsunobu Reaction | Inversion of stereochemistry, introduction of new functional groups. |

| Aromatic Ring | Directed C-H Functionalization | Synthesis of polysubstituted aromatic compounds. researchgate.net |

| Combined | Intramolecular Cyclization | Formation of chiral cyclic ethers or lactones. |

Expansion of Applications in Emerging Chemical Fields

While traditionally used as an intermediate for pharmaceuticals and fine chemicals, the unique chiral and electronic properties of this compound make it a candidate for novel applications in materials science and nanotechnology. chiralpedia.commusechem.com

Promising future applications include:

Chiral Polymers and Materials: Incorporation into polymer backbones to create chiral materials with unique optical properties, potentially for use in asymmetric catalysis or as chiral stationary phases for chromatography. nih.gov

Liquid Crystals: Its rigid aromatic core and chiral center are characteristic features of molecules used in liquid crystal displays. nih.gov Derivatization could lead to new liquid crystalline materials with specific phase behaviors.

Fragment-Based Drug Discovery: The molecule can serve as a valuable chiral fragment in the design of new bioactive compounds, where the specific stereochemistry is crucial for binding to biological targets. chiralpedia.com

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers a powerful toolkit to accelerate research and overcome synthetic challenges. The application of advanced modeling can provide deep mechanistic insights and guide experimental design.

Key computational approaches include:

Density Functional Theory (DFT): DFT can be used to model transition states in catalytic cycles for the asymmetric reduction of 4-acetylbenzaldehyde. This allows for the rational design of catalysts with enhanced selectivity by predicting how catalyst structure influences the energy barriers for the formation of (S) and (R) enantiomers. researchgate.net

Molecular Docking: In biocatalysis, docking simulations can predict how substrates like 4-acetylbenzaldehyde fit into the active site of an enzyme, explaining observed stereoselectivities and guiding protein engineering efforts to improve performance. nih.gov

Quantitative Structure-Activity Relationship (QSAR): For new applications, QSAR models can be developed to correlate the structural features of derivatives of this compound with their observed activity, speeding up the discovery of new leads in drug and materials discovery.

| Computational Method | Application Area | Information Gained |

| Density Functional Theory (DFT) | Catalyst Design | Transition state energies, reaction mechanisms, origins of enantioselectivity. researchgate.net |

| Molecular Docking | Biocatalyst Engineering | Substrate binding modes, enzyme-substrate interactions, rationalizing stereochemical outcomes. nih.gov |

| Molecular Dynamics (MD) | Material Science | Conformational analysis of polymers, prediction of bulk material properties. |

| QSAR | Drug/Materials Discovery | Predictive models for biological activity or material performance based on molecular structure. |

Integration of Green Chemistry Principles in all Research Facets

Applying the twelve principles of green chemistry is essential for the future sustainable development and application of this compound. mun.ca This involves a holistic approach to its lifecycle, from synthesis to final application.

Future research must prioritize:

Atom Economy: Developing synthetic routes, such as addition reactions, that maximize the incorporation of all reactant atoms into the final product. mun.ca

Renewable Feedstocks: Exploring pathways to synthesize the precursor, 4-acetylbenzaldehyde, from renewable bio-based sources rather than petroleum feedstocks.

Benign Solvents: Shifting towards the use of water or other environmentally friendly solvents in synthetic and purification processes. google.com Biocatalytic reductions, for example, are often performed in aqueous buffers. nih.gov

Energy Efficiency: Designing synthetic procedures that can be performed at ambient temperature and pressure to reduce energy consumption. mun.ca

Catalysis over Stoichiometry: Continuing the shift from stoichiometric reagents (e.g., traditional chiral reducing agents) to catalytic methods (organo-, bio-, and metal-catalysis) to reduce waste. chiralpedia.comrsc.org

By focusing on these interconnected areas, the scientific community can ensure that this compound remains a relevant and valuable compound, synthesized and utilized in a manner that is efficient, innovative, and environmentally responsible.

Q & A

Basic: What are the key steps for synthesizing (S)-4-(1-Hydroxyethyl)benzaldehyde, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves asymmetric reduction of 4-acetylbenzaldehyde using chiral catalysts. For example, enzymatic reduction with ketoreductases or transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee). Post-synthesis, chiral HPLC or polarimetry should be employed to verify purity . If ionic liquids are used as co-solvents (e.g., [BMIM][BF₄]), reaction efficiency and selectivity may improve due to enhanced stabilization of intermediates .

Advanced: How can stereoselective synthesis of this compound be optimized for industrial-scale applications?

Methodological Answer:

Optimization requires balancing reaction kinetics and thermodynamics. Use continuous-flow reactors to enhance mass transfer and reduce racemization risks. Employing gas chromatography (GC) with chiral columns for real-time monitoring ensures consistency in ee values. For industrial scalability, consider immobilized enzymes or heterogeneous catalysts (e.g., silica-supported chiral ligands) to simplify catalyst recovery and reuse .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?